

Application Note: Chemical Synthesis of 4'-C-Methyladenosine

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Compound of Interest

Compound Name: 4'-Methyladenosine

Cat. No.: B12286178

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Abstract & Strategic Overview

The synthesis of 4'-C-methyladenosine represents a significant challenge in nucleoside chemistry due to the extreme steric congestion at the quaternary 4'-carbon center.^[1] Unlike the more common 2'-C-methyl analogs (e.g., Sofosbuvir precursors) which target the HCV polymerase via chain termination, 4'-C-methyl nucleosides induce a distinct conformational bias (3'-exo/4'-endo) that often results in delayed chain termination or direct steric clash within the viral polymerase active site.^[1]

This Application Note details a robust, linear synthesis protocol. Unlike convergent routes that attempt late-stage alkylation of the nucleoside (which often fail due to steric hindrance), this protocol utilizes a "Sugar-First" modification strategy.^[1] We construct the quaternary 4'-center on a carbohydrate scaffold before glycosylation, ensuring high stereochemical purity and coupling efficiency.

Key Synthetic Challenges

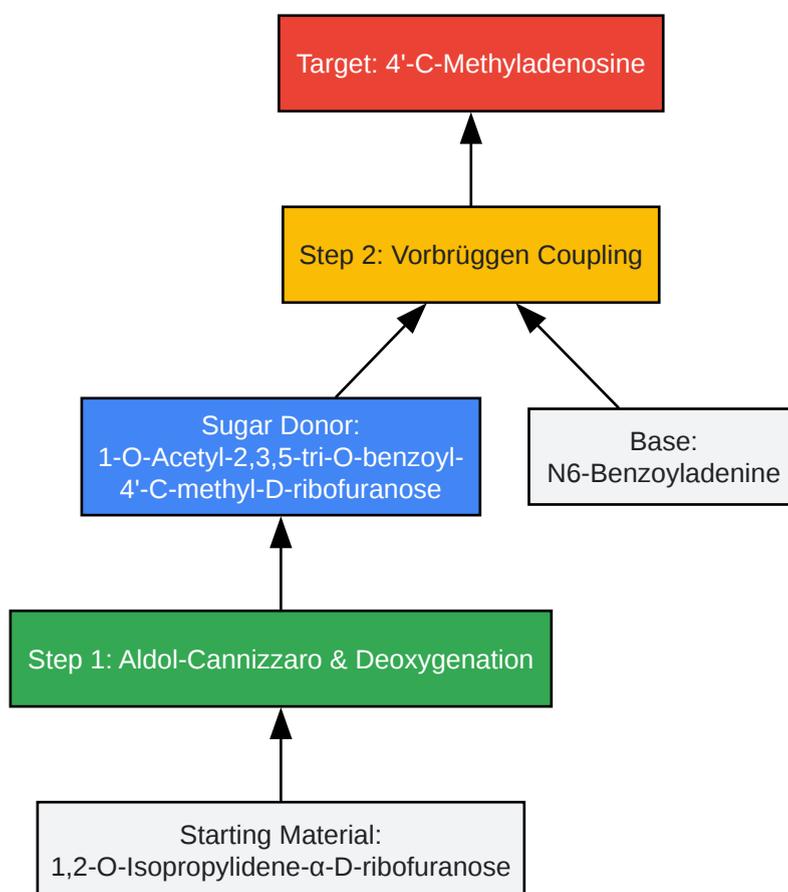
- **Quaternary Center Formation:** Creating the 4'-C-methyl group requires overcoming significant steric energy barriers.^[1]
- **Anomeric Control:** The bulky 4'-methyl group destabilizes the oxocarbenium ion intermediate during glycosylation, making

-selectivity in the Vorbrüggen coupling difficult.^[1]

- Regioselectivity: Differentiating the 5'-hydroxyl from the 4'-methyl group during protection steps.[1]

Retrosynthetic Analysis & Pathway

The most reliable route involves the modification of a D-ribose derivative via an Aldol-Cannizzaro sequence, followed by deoxygenation.[1]



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Figure 1: Retrosynthetic logic flow. The critical complexity is managed in the sugar modification stage (Green) prior to base coupling.[1]

Detailed Experimental Protocols

Phase 1: Construction of the 4'-C-Methyl Sugar Donor

Objective: Convert commercially available D-ribose derivative into the activated 4'-C-methyl sugar donor.

Step 1.1: Preparation of the 4-C-Hydroxymethyl Intermediate

The introduction of the carbon branch is achieved via a cross-aldol condensation followed by a cross-Cannizzaro reduction.^[1]

- Reagents: 1,2-O-Isopropylidene- α -D-ribofuranose, Sodium Periodate (), Formaldehyde (), Sodium Hydroxide ().^[1]
- Protocol:
 - Protection: Selectively protect the 3-OH of 1,2-O-isopropylidene- α -D-ribofuranose with a benzyl group (BnBr, NaH, DMF) to yield Compound A.^[1]
 - Oxidation: Subject Compound A to Swern oxidation (DMSO, ,) to generate the 5-aldehyde (pentodialdose).^[1] Note: Isolate quickly; the aldehyde is unstable.
 - Aldol-Cannizzaro: Dissolve the crude aldehyde in dioxane/water (1:1). Add excess 37% aqueous formaldehyde (10 equiv) and 2M NaOH (2 equiv).^[1]
 - Mechanism: The enolate attacks formaldehyde (Aldol) to form the 4-formyl-4-hydroxymethyl intermediate, which is immediately reduced by a second equivalent of formaldehyde (Cannizzaro) to the 4-C-hydroxymethyl-diol.^[1]
 - Workup: Neutralize with acetic acid, extract with EtOAc.

Step 1.2: Deoxygenation to 4'-C-Methyl

We now have two primary hydroxyl groups at C4.[1] We must reduce the specific hydroxymethyl group that corresponds to the "new" methyl, while retaining the "original" C5 hydroxyl.[1]

- Differentiation Strategy: The two groups are chemically equivalent in the diol.[1] However, utilizing the Waga/Maag method:
 - Cyclization: Treat the diol with benzaldehyde dimethyl acetal/CSA to form the benzylidene acetal.[1]
 - Regioselective Opening: Reductive opening of the benzylidene acetal (DIBAL-H or) typically favors exposing the primary alcohol at the less hindered position, but for 4'-C-methyl, a more direct route is often used:
 - Tosylation: Treat the diol with 1.1 equiv of p-TsCl in pyridine at 0°C. The reaction is kinetically controlled.
 - Reduction: Reduce the monotosylate with in THF under reflux.
 - Result: This yields 3-O-benzyl-4-C-methyl-1,2-O-isopropylidene- α -D-ribofuranose.

Step 1.3: Activation for Coupling

- Benzoylation: Deprotect the 3-O-benzyl group (Pd/C,) and then globally protect with Benzoyl Chloride (BzCl) in Pyridine to ensure stability during the acidic coupling conditions.[1]
- Acetylation: Treat the fully benzoylated sugar with acetic anhydride () and concentrated (catalytic) to cleave the isopropylidene and install the 1-O-acetyl group.[1]
- Product: 1-O-Acetyl-2,3,5-tri-O-benzoyl-4'-C-methyl-D-ribofuranose (Sugar Donor).

Phase 2: Vorbrüggen Glycosylation (The Critical Coupling)

Objective: Stereoselective coupling of the sugar donor with Adenine.[1]

Critical Process Parameters (CPPs):

Parameter	Specification	Rationale
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| Solvent | Acetonitrile (MeCN) or DCE | MeCN promotes

-selectivity via the nitrilium ion effect, though the 4'-methyl hinders this.[1] | Lewis Acid | TMSOTf (Trimethylsilyl triflate) | Stronger activation required due to steric bulk of the sugar.[1] | Temperature | 0°C

60°C | Start cold to minimize decomposition, heat to drive the sterically demanding coupling. | Stoichiometry | Base:Sugar (2:[1]1) | Excess silylated base drives the equilibrium.[1] |

Protocol:

- Silylation of Base: Suspend

-benzoyladenine in HMDS (Hexamethyldisilazane) with catalytic ammonium sulfate. Reflux until clear (2-4 hours). Evaporate excess HMDS in vacuo under strictly anhydrous conditions. Dissolve residue in dry MeCN.

- Coupling: Dissolve the Sugar Donor (from Phase 1) in dry MeCN. Add to the silylated base solution.[1]
- Activation: Cool to 0°C. Add TMSOTf (1.5 equiv relative to sugar) dropwise.
- Reaction: Warm to Room Temperature (RT). If TLC shows incomplete consumption after 2 hours, heat to 50-60°C.
 - Note: The 4'-methyl group retards the formation of the oxocarbenium ion.[1]
- Quench: Pour into cold saturated

. Extract with DCM.[1]

- Purification: Silica gel chromatography. The

-anomer is typically more polar than the

-anomer.[1]

Phase 3: Global Deprotection

- Methoxide: Treat the protected nucleoside with NaOMe/MeOH to remove benzoyl groups.[1]

- Ammonia: If

-benzoyl is resistant, use 7N

in MeOH in a sealed tube at 50°C overnight.[1]

- Final Purification: Reverse-phase HPLC (C18 column, Water/MeCN gradient).

Analytical Validation (Self-Validating System)[1]

To ensure the protocol was successful, compare your analytical data against these expected markers.

1H NMR Signatures (DMSO-d6)[1]

- The 4'-Methyl Group: Look for a sharp singlet (or doublet if coupling to OH) around

1.10 - 1.25 ppm.[1] This is the definitive proof of 4'-alkylation.

- Anomeric Proton (H1'):

- -anomer (Target): Typically a doublet with

Hz (depending on sugar pucker).

- -anomer (Impurity): Typically has a smaller coupling constant or different shift.[1]

- H8 and H2 (Adenine): Two singlets around

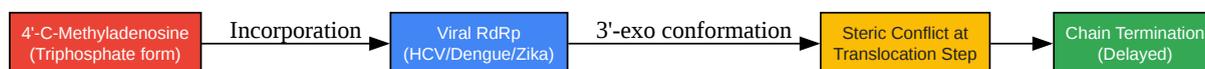
8.1 and 8.3 ppm.[1]

Mass Spectrometry (ESI-MS)[1]

- Formula:
- Expected [M+H]⁺: 282.12 m/z.[1]
- Fragmentation: Loss of the base (Adenine, mass 135) is a common fragmentation pathway, leaving the modified sugar moiety (mass ~147).

Mechanism of Action & Biological Context

Why synthesize this specific analog?



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Figure 2: Mechanism of Action.[1] The 4'-methyl group forces the ribose into a 3'-exo conformation, disrupting the viral polymerase translocation cycle.[1]

The 4'-C-methyl substitution provides a high barrier to viral resistance compared to 2'-C-methyl analogs, as mutations in the polymerase active site that accommodate the 4'-methyl bulk often render the enzyme catalytically incompetent for natural nucleotides.[1]

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